molecular formula C41H43Cl2F2N7O3 B1680340 RWJ-56110

RWJ-56110

Cat. No.: B1680340
M. Wt: 790.7 g/mol
InChI Key: SWPAWRHBFNDXEU-BCRBLDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RWJ-56110 is a potent, selective peptidomimetic antagonist of protease-activated receptor 1 (PAR-1), a G protein-coupled receptor activated by thrombin and matrix metalloproteases (MMPs). Discovered in 1999 via solid-phase parallel synthesis, this compound binds PAR-1 with an IC50 of 0.44 μM, inhibiting calcium mobilization (IC50 = 0.12–0.17 μM in vascular cells) and cellular functions such as platelet aggregation (IC50 = 0.16 μM for SFLLRN-NH2; 0.34 μM for thrombin) .

Preparation Methods

The synthesis of RWJ-56110 involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired structure .

Chemical Reactions Analysis

RWJ-56110 undergoes several types of chemical reactions, including:

Scientific Research Applications

Thrombosis and Anticoagulation

RWJ-56110 has shown significant promise in the field of thrombosis due to its ability to selectively inhibit PAR-1 without affecting other PARs. This specificity is crucial because it allows for targeted therapeutic strategies that minimize side effects associated with broader anticoagulant therapies.

  • Mechanism of Action : this compound binds to PAR-1, blocking its activation by thrombin, which is a key player in platelet aggregation and clot formation. Studies have demonstrated that this compound effectively prevents thrombin-induced platelet aggregation in vitro .
  • Case Study : In an experimental model, this compound significantly reduced thrombus formation in vivo, highlighting its potential as an antithrombotic agent. The compound was able to inhibit both PAR-1 and PAR-4 mediated pathways, providing a dual mechanism of action against thrombin .

Inflammation and Vascular Permeability

This compound has also been studied for its effects on inflammation, particularly concerning endothelial barrier function.

  • Research Findings : In models of heat stress-induced lung injury, this compound administration resulted in decreased pulmonary edema and reduced vascular permeability. This suggests that PAR-1 antagonism may protect against inflammatory damage to endothelial cells .
  • Mechanistic Insights : The compound inhibits the phosphorylation of moesin, which is involved in cytoskeletal rearrangement and endothelial barrier disruption. This action underscores the potential of this compound in treating conditions characterized by excessive vascular permeability .

Cancer Research

The role of PAR-1 in cancer progression has led to investigations into the utility of this compound in oncology.

  • Tumor Growth Inhibition : Studies indicate that inhibiting PAR-1 can reduce tumor growth and metastasis. By blocking the signaling pathways activated by thrombin via PAR-1, this compound may hinder cancer cell proliferation and migration .

Cardiovascular Health

Given its anticoagulant properties, this compound has implications for cardiovascular health.

  • Potential Applications : The selective inhibition of PAR-1 could provide a therapeutic avenue for patients at high risk of thrombotic events without the bleeding risks associated with traditional anticoagulants. This specificity makes it a candidate for further clinical development aimed at preventing cardiovascular diseases .

Data Summary Table

Application AreaMechanism of ActionKey FindingsReferences
ThrombosisInhibits PAR-1 activation by thrombinReduces platelet aggregation; inhibits thrombus formation
InflammationPrevents endothelial barrier disruptionDecreases lung edema and vascular permeability
CancerReduces tumor growth via PAR-1 inhibitionInhibits cancer cell proliferation and migration
Cardiovascular HealthTargets thrombin signaling pathwaysPotential for safer anticoagulation therapy

Mechanism of Action

RWJ-56110 exerts its effects by selectively inhibiting the activation and internalization of PAR-1. This inhibition blocks thrombin-induced platelet aggregation and the activation of mitogen-activated protein kinase (MAPK) in human umbilical vein endothelial cells (HUVECs). Additionally, this compound inhibits angiogenesis and induces apoptosis in endothelial cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Selectivity and Mechanism of Action

Table 1: Selectivity and Key Pharmacological Parameters

Compound Target IC50 (PAR-1) IC50 (Other PARs) Key Effects
RWJ-56110 PAR-1 0.44 μM No activity (PAR-2/3/4) Blocks thrombin/MMP-1-induced platelet activation, SMC proliferation
SCH 79797 PAR-1 0.7 nM Not reported Inhibits VEGF release, myocardial ischemia/reperfusion injury
SCH 530348 PAR-1 0.013 μM No activity (PAR-4) Orally active; antiplatelet effects in Phase III trials
YD-3 PAR-4 1 μM No activity (PAR-1) Weak inhibition of thrombin signaling alone; synergizes with this compound
tcY-NH2 PAR-4 300 μM Not reported Blocks C4adesArg-induced ERK phosphorylation in endothelial cells
  • PAR-1 Selectivity : this compound and SCH 530348 are highly selective for PAR-1, whereas SCH 79797 has broader applications in inflammation and ischemia .
  • Synergistic Effects : Combining this compound (PAR-1 antagonist) with PAR-4 antagonists (e.g., YD-3) enhances inhibition of thrombin-mediated platelet GPIIbIIIa activation by 42.9% compared to 18.4% with this compound alone .

Functional Comparisons in Disease Models

Thrombosis and Platelet Activation

  • This compound : Fully inhibits SFLLRN-NH2-induced platelet aggregation but only partially blocks thrombin effects in platelets due to PAR-4 co-activation .
  • SCH 530348: Achieves near-complete inhibition of thrombin-mediated platelet aggregation at nanomolar concentrations, validated in clinical settings .
  • YD-3 : Alone, reduces thrombin signaling by 8–14%; combined with this compound, inhibition increases to 37–43% .

Vascular Smooth Muscle Cell (SMC) Proliferation

  • This compound (IC50 = 3.5 μM) and SCH 79797 both block thrombin-induced SMC proliferation, but this compound uniquely inhibits MMP-1-PAR1-driven SMC migration and dedifferentiation .

Inflammation and ERK Signaling

  • This compound inhibits thrombin-induced ERK1/2 activation in endothelial cells but fails to block C4adesArg-mediated ERK phosphorylation, which is PAR-4-dependent .

Limitations and Clinical Relevance

  • Peptidomimetic Challenges : this compound’s peptidomimetic structure limits bioavailability in vivo, contributing to its lack of clinical advancement compared to SCH 530348, which is orally active .

Biological Activity

RWJ-56110 is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), which plays a crucial role in various physiological processes, including hemostasis, inflammation, and tissue repair. This article presents an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Name: S)- N-[(1 S)-3-Amino-1-[[(phenylmethyl)amino]carbonyl]propyl]-α-[[[[1-[(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1 H-indol-6-yl]amino]carbonyl]amino]-3,4-difluoro-benzenepropanamide
  • CAS Number: 252889-88-6
  • Purity: ≥96%

This compound specifically targets PAR-1 without affecting other subtypes such as PAR-2, PAR-3, or PAR-4. Its selectivity makes it a valuable tool for studying PAR signaling pathways and their implications in various diseases.

This compound functions by binding to the PAR-1 receptor and preventing its activation by thrombin, which is a key pro-inflammatory mediator. This inhibition leads to several downstream effects:

  • Inhibition of Platelet Aggregation: this compound blocks thrombin-induced platelet aggregation, which is critical in the context of thrombotic diseases.
  • Prevention of Cellular Responses: It interferes with calcium mobilization and cellular functions related to inflammation and tissue injury.
  • Impact on Angiogenesis: In chick embryo models, this compound has shown the ability to inhibit angiogenesis, suggesting potential applications in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PAR-1 activation in various cell types. For example:

StudyCell TypeConcentrationEffect
Human Vascular CellsHigh concentrationsFull blockade of activation responses
PlateletsHigh concentrationsNo effect on activation responses

These findings indicate that while this compound is effective in vascular cells, human platelets can still be activated through PAR-4 independently of PAR-1.

In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound:

  • Inflammatory Bowel Disease (IBD): In a mouse model of IBD induced by trinitrobenzene sulfonic acid (TNBS), PAR-1 antagonism with this compound significantly reduced mortality and severity of colonic inflammation, highlighting its potential therapeutic role in chronic inflammatory conditions .
  • Monocyte Recruitment: In studies assessing monocyte recruitment, administration of this compound prior to plasmin treatment showed a marked decrease in monocyte infiltration, indicating its role in modulating inflammatory responses .

Case Study 1: Thrombotic Disorders

A study examining the effects of this compound on thrombotic disorders found that its application reduced thrombus formation in animal models. This suggests that selective PAR-1 antagonists like this compound could be beneficial in treating conditions associated with excessive platelet activation.

Case Study 2: Cancer Research

In cancer research contexts, this compound's inhibition of angiogenesis was tested using chick embryo models. The results indicated a significant reduction in new blood vessel formation, suggesting that targeting PAR-1 may provide a novel strategy for inhibiting tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of RWJ-56110's inhibition of PAR-1 activation?

This compound acts as a peptidomimetic antagonist by binding to PAR-1's tethered ligand domain, preventing receptor activation and internalization. Key evidence includes its ability to block calcium mobilization in RASMCs (IC50 = 0.12 µM) and HMVECs (IC50 = 0.13 µM) induced by thrombin or SFLLRN-NH2 . Experimental validation involves using calcium flux assays and flow cytometry to confirm inhibition of PAR-1 internalization without affecting N-terminal cleavage .

Q. How selective is this compound for PAR-1 compared to other PAR subtypes?

This compound exhibits high selectivity for PAR-1, with no observed activity against PAR-2, PAR-3, or PAR-4 at concentrations up to 10 µM . Selectivity is validated through comparative platelet aggregation assays using PAR-specific agonists (e.g., SFLLRN-NH2 for PAR-1 vs. AYPGKF-NH2 for PAR-4) and competitive binding studies .

Q. What in vitro models are appropriate for studying this compound's anti-angiogenic effects?

Endothelial cell proliferation and DNA synthesis assays are critical. For example, this compound (0.1–10 µM) dose-dependently inhibits endothelial cell growth (IC50 ≈ 10 µM) and reduces S-phase cell populations by 30% at 30 µM . Use serum-starved vs. FBS-stimulated cells to differentiate baseline and thrombin-induced Erk1/2 activation .

Advanced Research Questions

Q. How can contradictory data on this compound's inhibition of platelet activation be resolved?

While this compound fully inhibits SFLLRN-NH2-induced platelet aggregation (IC50 = 0.16 µM), it only partially blocks thrombin-induced aggregation due to PAR-4's compensatory role in human platelets . To address this, combine this compound with PAR-4 antagonists or use PAR-4 knockout models to isolate PAR-1-specific effects .

Q. What experimental designs optimize reproducibility of this compound's anti-proliferative effects in vascular cells?

Standardize cell culture conditions (e.g., RASMC proliferation assays with 4% FBS) and pre-treat cells with this compound (15 minutes prior to thrombin stimulation) to ensure consistent inhibition of Erk1/2 activation . Include U46619 (a thromboxane analog) as a negative control to confirm PAR-1 specificity .

Q. How do solubility and stability constraints impact in vivo studies with this compound?

This compound's solubility in DMSO (231.58 mM) and aqueous buffers (≥5 mg/mL) permits stock solutions for intravenous administration . However, its stability at -80°C (6 months in solvent) vs. -20°C (1 month) requires rigorous storage protocols to avoid degradation during long-term studies .

Q. Methodological Considerations

Q. What assays best quantify PAR-1 internalization and downstream signaling?

  • Flow cytometry : Track PAR-1 surface expression using fluorescent antibodies post-RWJ-56110 treatment .
  • Western blotting : Measure Erk1/2 phosphorylation levels in endothelial cells after thrombin stimulation .
  • Calcium imaging : Use Fluo-4 AM dye to monitor intracellular calcium flux in real time .

Q. How to validate this compound's specificity in complex biological systems?

  • Competitive antagonists : Co-administer PAR-1 agonists (e.g., TFLLR-NH2) to reverse inhibition .
  • Genetic knockdown : Use siRNA targeting PAR-1 in vascular cells to confirm on-target effects .

Q. What statistical approaches address variability in dose-response studies?

  • Non-linear regression : Fit sigmoidal curves to calculate IC50 values (e.g., 0.34 µM for thrombin-induced platelet aggregation) .
  • ANOVA with post-hoc tests : Compare S-phase cell percentages across treatment groups in cell cycle analyses .

Q. Data Interpretation Challenges

Q. How to reconcile this compound's dual role in apoptosis and angiogenesis?

While this compound inhibits angiogenesis by blocking endothelial cell proliferation, it also induces apoptosis in tumor-associated vasculature . Use transcriptomic profiling (e.g., RNA-seq) to identify differential gene expression in apoptotic vs. proliferating cells under treatment.

Q. Why does this compound show reduced efficacy in serum-rich environments?

In 4% FBS, this compound only partially inhibits Erk1/2 activation due to growth factor cross-talk (e.g., VEGF or PDGF signaling). Combine with tyrosine kinase inhibitors to isolate PAR-1-dependent pathways .

Q. Reproducibility and Reporting Standards

Q. What metadata should accompany this compound studies for replication?

  • Compound details : CAS 2387505-58-8, molecular formula (C41H44Cl3F2N7O3), and storage conditions (-20°C for powders) .
  • Assay parameters : Cell passage numbers, thrombin concentrations, and FBS lot numbers .

Q. How to address batch-to-batch variability in this compound preparations?

Use HPLC (≥95% purity) and NMR to verify compound integrity. Report retention times and spectral peaks in supplementary materials .

Properties

IUPAC Name

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPAWRHBFNDXEU-BCRBLDSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43Cl2F2N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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